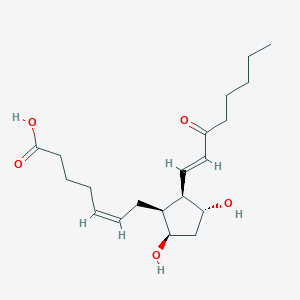

8-iso-15-keto Prostaglandin F2beta

Overview

Description

8-iso-15-keto Prostaglandin F2beta is a prostanoid, a type of compound derived from prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This specific compound is known for its role in various biological processes, including inflammation and oxidative stress.

Mechanism of Action

Target of Action

It is a potential metabolite of 8-iso prostaglandin f2beta (8-iso pgf2beta), which is known to exhibit weak contraction of human umbilical vein artery .

Mode of Action

It is suggested that it might have similar effects as its precursor, 8-iso PGF2beta, which moderately contracts both the canine and porcine pulmonary vein .

Biochemical Pathways

8-iso-15-keto Prostaglandin F2beta is a potential metabolite of 8-iso PGF2beta via the 15-hydroxy Prostaglandin dehydrogenase pathway . This pathway involves the oxidation of 15-hydroxy group in Prostaglandins.

Biochemical Analysis

Biochemical Properties

8-iso-15-keto Prostaglandin F2beta interacts with various enzymes and proteins in the body. It is a potential metabolite of 8-iso Prostaglandin F2beta via the 15-hydroxy Prostaglandin dehydrogenase pathway . There are no published reports on the formation or biological activity of this compound .

Cellular Effects

This compound has very weak contraction of human umbilical vein artery and does not promote aggregation of human whole blood . It moderately contracts both the canine and porcine pulmonary vein, but the effect is much weaker than that exhibited by other isoprostanes .

Temporal Effects in Laboratory Settings

There are currently no published reports on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

There are currently no published reports on the dosage effects of this compound in animal models .

Metabolic Pathways

This compound is a potential metabolite of 8-iso Prostaglandin F2beta via the 15-hydroxy Prostaglandin dehydrogenase pathway .

Transport and Distribution

There are currently no published reports on the transport and distribution of this compound within cells and tissues .

Subcellular Localization

There are currently no published reports on the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iso-15-keto Prostaglandin F2beta typically involves the oxidation of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps of enzymatic and non-enzymatic reactions. The key steps involve the formation of intermediate compounds such as prostaglandin H2, which is then converted to this compound through further oxidation and isomerization reactions.

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis and the need for specific reaction conditions. it can be produced in laboratory settings using advanced organic synthesis techniques and specialized equipment to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

8-iso-15-keto Prostaglandin F2beta undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different prostaglandin derivatives.

Reduction: Reduction reactions can convert it back to less oxidized forms.

Substitution: Specific functional groups in the molecule can be substituted with other groups under certain conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, molecular oxygen, and other peroxides are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Catalysts: Enzymes such as cyclooxygenase and various metal catalysts can facilitate these reactions.

Major Products

The major products formed from these reactions include various prostaglandin derivatives, which have different biological activities and applications.

Scientific Research Applications

8-iso-15-keto Prostaglandin F2beta is widely used in scientific research due to its role in oxidative stress and inflammation. Some key applications include:

Chemistry: Studying the mechanisms of lipid oxidation and the formation of isoprostanes.

Biology: Investigating the role of oxidative stress in cellular processes and diseases.

Medicine: Exploring its potential as a biomarker for oxidative stress-related conditions such as cardiovascular diseases and diabetes.

Industry: Used in the development of diagnostic tools and therapeutic agents targeting oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

8-iso-Prostaglandin F2alpha: Another isoprostane with similar oxidative stress-related properties.

15-keto Prostaglandin F2alpha: Shares structural similarities but differs in its biological activity and receptor interactions.

Prostaglandin F2alpha: A naturally occurring prostaglandin with distinct physiological roles.

Uniqueness

8-iso-15-keto Prostaglandin F2beta is unique due to its specific structure and the presence of both isoprostane and keto functional groups. This combination gives it distinct properties and makes it a valuable tool for studying oxidative stress and inflammation.

Properties

IUPAC Name |

(Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLJEILMPWPILA-WZDCOHRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]([C@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025580 | |

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621482-36-7 | |

| Record name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester](/img/structure/B569939.png)

![(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid](/img/structure/B569940.png)

![(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol](/img/structure/B569941.png)

![4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B569945.png)

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)